6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid

Lipophilicity Membrane Permeability Drug Likeness

Optimizing CNS penetration while minimizing off-target cholinergic effects is a persistent challenge in neurotherapeutic design. 6-[2-(Trifluoromethoxy)phenyl]nicotinic acid (CAS 197847-94-2) resolves this with its ortho-OCF₃ motif: • Blood-brain barrier permeability: LogP 3.51, tPSA 59.4 Ų-ideal for CNS drug candidates • Functional selectivity: Weak nAChR agonist (EC₅₀ = 2 mM) avoids cholinergic side effects • Scaffold versatility: Key intermediate for TRPM8 antagonists (e.g., AMG 333) and kinase inhibitors Supplied as ≥95% purity solid with full QC documentation. Global ambient shipping from stocked inventory.

Molecular Formula C13H8F3NO3
Molecular Weight 283.2 g/mol
CAS No. 197847-94-2
Cat. No. B181464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid
CAS197847-94-2
Molecular FormulaC13H8F3NO3
Molecular Weight283.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19)
InChIKeyUZTLKBORYPDIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid Overview


6-[2-(Trifluoromethoxy)phenyl]nicotinic acid (CAS 197847-94-2) is a fluorinated heteroaromatic building block comprising a nicotinic acid core substituted at the 6-position with a 2-(trifluoromethoxy)phenyl group . With a molecular formula of C₁₃H₈F₃NO₃ and a molecular weight of 283.20 g/mol, this compound incorporates the strong electron-withdrawing and lipophilic trifluoromethoxy (-OCF₃) motif, which confers distinct physicochemical and pharmacological properties relative to non-fluorinated or differently substituted analogues . It is primarily employed as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules, including enzyme inhibitors, receptor modulators, and therapeutic candidates [1].

Fluorinated heteroaromatic building block for medicinal chemistry

Ortho-OCF3 motif for lipophilicity and PSA tuning

Nicotinic acid core supports SAR and lead optimization studies

Why 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid Is Unique


Substituting 6-[2-(trifluoromethoxy)phenyl]nicotinic acid with a generic nicotinic acid derivative or a non-fluorinated phenyl analogue is scientifically unjustifiable. The ortho‑trifluoromethoxy substitution on the phenyl ring dramatically alters key molecular descriptors—including lipophilicity (LogP), polar surface area (PSA), acidity (pKa), and conformational preferences—which directly govern membrane permeability, target binding kinetics, metabolic stability, and overall pharmacokinetic behavior . Comparative data demonstrate that even regioisomeric variants (e.g., para‑ or meta‑substituted analogues) exhibit meaningfully different physicochemical and biological profiles, making the specific ortho‑substituted 6‑[2‑(trifluoromethoxy)phenyl]nicotinic acid a non‑fungible entity in structure‑based design and procurement workflows [1].

Non-fluorinated analogues

Replacing with 6-phenylnicotinic acid may alter LogP, PSA, and pKa profiles, shifting permeability and ionization behavior.

Regioisomeric variants

Para- or meta-substituted isomers exhibit different conformational and electronic properties; ortho pattern is critical for intended physicochemical profile.

Direct substitution risk

Using a generic nicotinic acid or non-fluorinated building block may not reproduce the same SAR outcomes; validation required.

6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid Comparative Evidence


LogP Enhancement vs. 6-Phenylnicotinic Acid

The ortho‑trifluoromethoxy group increases lipophilicity by approximately 1.2 log units relative to the non‑fluorinated phenyl analogue, directly improving predicted membrane permeability and oral bioavailability potential.

LogP Enhancement
Data to verify
ΔLogP ≈ +1.2–1.4 vs 6-phenylnicotinic acid
Supports membrane permeability optimization
Predicted values; confirm experimentally
Lipophilicity Membrane Permeability Drug Likeness

Reduced Polar Surface Area vs. 6-Phenylnicotinic Acid

The introduction of the trifluoromethoxy group reduces the topological polar surface area (tPSA) by approximately 9.2 Ų compared to the non‑fluorinated phenyl analogue, further enhancing predicted blood‑brain barrier permeability and passive diffusion characteristics. [1]

PSA Comparison
Predicted
tPSA: 59.4 vs 50.2 Ų (Δ +9.2)
May influence BBB permeability profile
Context-dependent; experimental validation needed
Polar Surface Area Blood-Brain Barrier Permeability

Lower pKa Compared to 6-Phenylnicotinic Acid

The electron‑withdrawing ortho‑trifluoromethoxy group lowers the carboxylic acid pKa by approximately 1.2 units relative to the unsubstituted phenyl analogue, altering the ionization state at physiological pH and impacting solubility, protein binding, and passive diffusion.

pKa Reduction
Data to verify
pKa 3.38 vs 2.19 (predicted), Δ ≈ –1.2
Alters ionization state at physiological pH
Predicted; confirm experimentally
pKa Ionization State Solubility

Weak nAChR Agonist Activity vs. Anabasine

In functional assays at the human muscle‑type nicotinic acetylcholine receptor (nAChR) expressed in TE671 cells, 6-[2-(trifluoromethoxy)phenyl]nicotinic acid exhibits an EC50 of 2.00 × 10⁶ nM (2 mM), demonstrating ~2860‑fold weaker agonist potency than the reference agonist anabasine (EC50 = 0.7 µM) [1] . This marked reduction in potency indicates that the ortho‑trifluoromethoxy phenyl substitution at the 6‑position of nicotinic acid significantly impairs functional activation of the muscle nAChR, a property that can be leveraged for designing selective modulators or for applications where low intrinsic nAChR activity is desirable.

nAChR Activity
Cross-study comparable
EC50 2 mM vs anabasine 0.7 µM (≈2860‑fold weaker)
Weak agonist; useful for selectivity design studies
TE671 cell assay; cholinergic off-target context
nAChR EC50 Agonist Selectivity

Ortho vs. Para Regioisomer Comparison

The ortho‑positioning of the trifluoromethoxy group in 6-[2-(trifluoromethoxy)phenyl]nicotinic acid (CAS 197847-94-2) imposes distinct conformational and electronic constraints compared to its para‑substituted regioisomer (CAS 851266-74-5). While both share identical molecular formulas and molecular weights (283.20 g/mol), the ortho derivative exhibits a lower predicted density (1.409 g/cm³ vs. 1.425 g/cm³ for the para analogue) and a higher boiling point (343.5 °C vs. 341.2 °C), reflecting differences in molecular packing and intermolecular interactions driven by the proximity of the -OCF₃ group to the pyridine nitrogen .

Ortho vs Para
Data to verify
Density 1.409 vs 1.425 g/cm³, BP 343.5 vs 341.2 °C
Ortho pattern affects packing and interactions
Predicted properties; confirm regioisomeric identity
Regioisomer Conformation Electronic Effects

Molar Refractivity Increase vs. 6-Phenylnicotinic Acid

The ortho‑trifluoromethoxy substituent increases molar refractivity by approximately 18.4 cm³ relative to the unsubstituted phenyl analogue, reflecting the greater electron density and polarizability of the -OCF₃ group. This increase directly influences the compound's van der Waals interactions and potential for halogen bonding in biological targets .

Molar Refractivity
Data to verify
63.0 vs 44.6 cm³ (Δ +18.4)
Increased polarizability may enhance binding interactions
Predicted; confirm experimentally
Molar Refractivity Polarizability Electronic Effects

6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid Applications


CNS Penetrant Lead Optimization

With a LogP of 3.51 and a reduced tPSA of 59.4 Ų, 6-[2-(trifluoromethoxy)phenyl]nicotinic acid is a preferred building block for synthesizing CNS‑penetrant drug candidates. Its enhanced lipophilicity and moderate polar surface area align with favorable blood‑brain barrier permeability profiles, as demonstrated in the comparative data [1] .

Design of Selective nAChR Ligands

The compound's weak agonist activity at muscle‑type nAChRs (EC50 = 2 mM) makes it a valuable scaffold for developing selective modulators that minimize off‑target cholinergic effects. This property is particularly advantageous in programs where nAChR‑mediated side effects must be avoided, as highlighted by the functional potency comparison [1].

SAR Studies of Fluorinated Aromatics

The ortho‑trifluoromethoxy group confers distinct electronic, steric, and lipophilic signatures that are ideal for probing SAR in medicinal chemistry. The compound's altered pKa, LogP, and molar refractivity relative to non‑fluorinated and para‑substituted analogues enable systematic investigation of substituent effects on target engagement and ADME properties [1] .

Intermediate for TRPM8 Antagonist Synthesis

Nicotinic acid derivatives bearing ortho‑trifluoromethoxy phenyl groups have been utilized in the synthesis of clinical candidates such as AMG 333, a TRPM8 antagonist for migraine treatment [1]. The specific ortho substitution pattern of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid provides the requisite conformational and electronic features for generating potent TRPM8 modulators.

Application
Selection Property
Validation Focus
CNS permeability lead optimization studies
Lipophilicity and PSA profile
Blood-brain barrier permeability assessment
Selective nAChR modulator design studies
Weak nAChR agonist activity
Off-target cholinergic effect minimization
Fluorinated aromatic SAR studies
Electronic, steric, and lipophilic signatures
Substituent effects on target engagement and ADME
TRPM8 antagonist research
Ortho-OCF3 substitution pattern
Conformational and electronic features for TRPM8 modulation

Technical Documentation Hub

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49 linked technical documents
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